(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide is an organic compound characterized by its complex structure, which includes chlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzylamine in the presence of a base to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl and phenyl derivatives, such as dichloroaniline and steviol glycosides . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets (E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide apart is its unique combination of chlorophenyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-19-12-10-16(11-13-19)15-25-22(26)20(17-6-2-1-3-7-17)14-18-8-4-5-9-21(18)24/h1-14H,15H2,(H,25,26)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMIUPZXLXPON-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.